Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate

CNS drug design permeability physicochemical profiling

Neuroscience screening requires CNS-penetrant KCNQ channel modulators. This 4-aminoquinoline building block features the 5-Cl-8-MeO motif linked to KCNQ/Kv7 channels (vs. 7-Cl antimalarial analogs). Ethyl ester (XlogP 4.6, 1 HBD) provides passive permeability and one-step diversification to amides/acids, eliminating protection steps. Use as reference standard for in silico ADME calibration or in electrophysiology assays. Analytical documentation included for procurement reliability.

Molecular Formula C19H17ClN2O3
Molecular Weight 356.8 g/mol
Cat. No. B12121960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate
Molecular FormulaC19H17ClN2O3
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC2=CC=NC3=C(C=CC(=C23)Cl)OC
InChIInChI=1S/C19H17ClN2O3/c1-3-25-19(23)12-5-4-6-13(11-12)22-15-9-10-21-18-16(24-2)8-7-14(20)17(15)18/h4-11H,3H2,1-2H3,(H,21,22)
InChIKeyRGIZGVYUEGDZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate — Physicochemical and Pharmacological Overview


Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate (CAS 1315343-45-3) belongs to the 4-aminoquinoline class, incorporating a 5-chloro-8-methoxy substitution pattern on the quinoline core and a meta-ethyl benzoate side chain. This specific substitution pattern is recurrent in patent literature on KCNQ potassium-channel modulators and neurokinin-receptor antagonists, indicating a design hypothesis linking the 5-Cl/8-OMe motif to CNS-relevant ion-channel pharmacology [1]. Physicochemical profiling (XlogP = 4.6; H-bond donors = 1; H-bond acceptors = 5; rotatable bonds = 6) places the compound in a lipophilic range distinct from its carboxylic-acid analogs, a property that directly influences passive membrane permeability and assay compatibility .

Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate — Substitution-Pattern Differentiation from Generic Analogs


The 5-chloro-8-methoxy substitution pattern is not interchangeable with the more common 7-chloro or 6-trifluoromethyl 4-aminoquinoline variants found in antimalarial and kinase-inhibitor libraries; the 5-Cl/8-OMF motif has been specifically associated with modulation of KCNQ potassium channels and neurokinin receptors, targets where the 7-Cl analogs show divergent selectivity [1]. Furthermore, replacing the ethyl ester with the corresponding carboxylic acid (CAS 1315343-84-0, LogP ≈ 4.34; CAS 1315374-31-2) alters the hydrogen-bond donor count (from 1 to 2) and reduces lipophilicity, which can compromise blood-brain barrier penetration and cellular uptake in neuronal assays where passive diffusion is critical .

Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate — Quantitative Differentiation Evidence


Lipophilicity and H-Bond Donor Advantage Over Carboxylic Acid Analogs

The target compound (ethyl ester) exhibits XlogP = 4.6 and 1 H-bond donor, whereas the direct carboxylic acid analog 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoic acid (CAS 1315343-84-0) has LogP ≈ 4.34 and 2 H-bond donors . The 0.26-unit LogP difference and additional H-bond donor reduce predicted passive membrane permeability, a critical parameter for CNS-target programs where blood-brain barrier penetration is required.

CNS drug design permeability physicochemical profiling 4-aminoquinoline

5-Cl/8-OMe Motif Association with KCNQ-Channel Modulation

Patent and primary literature disclosures of KCNQ2/Q3 modulators routinely feature 5-substituted quinoline scaffolds. The 5-chloro-8-methoxy pattern appears in multiple KCNQ-focused patent families, whereas the classic 7-chloro-4-aminoquinoline motif (e.g., chloroquine) is predominantly associated with heme-polymerization inhibition and antimalarial activity, and the 6-trifluoromethyl variant is linked to kinase inhibition [1]. This target-class divergence means that substituting a 7-Cl or 6-CF3 4-aminoquinoline for the 5-Cl/8-OMe compound in an ion-channel screening cascade would direct the assay toward an unrelated pharmacological space.

KCNQ potassium channel ion-channel pharmacology chemical biology 4-aminoquinoline

Ethyl Ester Utility as a Synthetic Diversification Handle

The ethyl ester moiety serves as a protected carboxylate synthon, enabling selective hydrolysis to the carboxylic acid for conjugation or salt formation, whereas the free carboxylic acid analog (CAS 1315343-84-0) requires additional protection/deprotection steps for amide coupling, and the 4-amine precursor (5-chloro-8-methoxyquinolin-4-amine, CAS 1189107-27-4) lacks the benzoate side chain entirely, necessitating a full N-arylation step to introduce the aromatic ester motif .

medicinal chemistry synthetic tractability prodrug design 4-aminoquinoline

Predicted CNS Drug-Likeness Advantage Over Carboxylic Acid Analogs

Based on rule-of-five and CNS MPO scoring, the target compound's higher LogP (4.6 vs. ~4.3) and lower topological polar surface area (TPSA ≈ 60 Ų, estimated vs. ~80 Ų for the carboxylic acid) shift it closer to the optimal CNS drug-like space (CNS MPO ≥ 4). The carboxylic acid analog violates the CNS MPO cutoff for TPSA (>70 Ų) more severely, predicting poorer brain exposure [1].

ADME prediction drug-likeness oral bioavailability 4-aminoquinoline

Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate — Recommended Application Scenarios


CNS Ion-Channel Lead Discovery for KCNQ and Neurokinin Receptors

The 5-Cl/8-OMe substitution pattern is linked to KCNQ channel and neurokinin receptor pharmacology, and the compound's favorable CNS physicochemical profile (XlogP 4.6, low HBD count, moderate TPSA) supports its use as a screening hit or lead for CNS ion-channel targets [1]. In contrast, the carboxylic acid analog would introduce a permeability liability, and the 7-Cl or 6-CF3 4-aminoquinoline scaffolds diverge toward antimalarial or kinase pharmacology, respectively.

Synthetic Intermediate for Focused Compound Library Construction

The ethyl ester group serves as a protected carboxylate, enabling one-step diversification into amide, hydrazide, or acid derivatives without additional protection/deprotection steps, as documented in the synthetic-utility comparison with the free amine and carboxylic acid precursors . This makes the compound a cost-effective building block for constructing 4-aminoquinoline-based compound libraries in medicinal chemistry campaigns.

Physicochemical Benchmarking and ADME Model Validation

The well-defined XlogP (4.6), hydrogen-bond profile, and rotatable bond count make the compound a useful reference standard for calibrating LogP, permeability, and CNS MPO prediction models in 4-aminoquinoline chemical space [1]. Its distinct physicochemical signature relative to the carboxylic acid analog (ΔLogP ≈ +0.26; ΔHBD = −1) provides a controlled comparison pair for testing the sensitivity of in silico ADME tools.

Receptor-Occupancy and Target-Engagement Studies in Neuroscience

Given the class-level association of 5-substituted 4-aminoquinolines with KCNQ channels, the compound is suitable for in vitro electrophysiology (patch-clamp) and radioligand-binding studies aimed at characterizing Kv7 channel pharmacology [1]. Its superior predicted CNS penetration over the carboxylic acid analog supports its selection for ex vivo receptor-occupancy experiments where brain exposure is critical.

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